14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid
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Overview
Description
Benzoxanthene yellow is a yellow fluorescent dye derived from benzoxanthene. It is known for its application in color converters for remote phosphor LED systems . This compound exhibits unique spectral properties and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoxanthene yellow can be synthesized through the reaction of 1-naphthol, 2-naphthol, or 1,3-diketones with a wide range of aldehydes and 1,3-diketones. This reaction is typically catalyzed by graphene oxide or sulfated graphene nanosheets in water, providing a green and efficient method . Another method involves using nanostructured zinc oxide as a heterogeneous catalyst, which offers ease of separation, reusability, and short reaction times .
Industrial Production Methods
Industrial production of benzoxanthene yellow often employs multi-component reactions, utilizing catalysts such as phosphoric acid supported on alumina or other solid acid catalysts. These methods ensure high yields and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
Benzoxanthene yellow undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, oxalic acid, and various solid acid catalysts. The reactions are typically carried out under mild conditions, often in aqueous media to promote green chemistry principles .
Major Products
The major products formed from these reactions include various benzoxanthene derivatives, which exhibit a range of biological activities such as antibacterial, antiviral, and anti-inflammatory properties .
Scientific Research Applications
Benzoxanthene yellow has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in color converters for remote phosphor LED systems.
Biology: Employed in the visualization of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential antiviral, antibacterial, and anti-inflammatory activities.
Industry: Utilized in the production of pH-sensitive fluorescent materials and laser technologies.
Mechanism of Action
The mechanism of action of benzoxanthene yellow involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as a hyaluronidase inhibitor, where it interacts with the enzyme’s active site, preventing its activity . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, which is utilized in various imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Benzoxanthones: Known for their wide range of medicinal applications, including anti-inflammatory and antitumor activities.
Uniqueness
Benzoxanthene yellow is unique due to its specific spectral properties and stability, making it particularly valuable in applications requiring long-lasting and stable fluorescent dyes. Its green synthesis methods and potential for high yields also set it apart from other similar compounds .
Properties
Molecular Formula |
C20H13NO10S2 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
14-(2-hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid |
InChI |
InChI=1S/C20H13NO10S2/c22-6-5-21-19(23)11-2-1-10-13-7-9(32(25,26)27)8-15(33(28,29)30)18(13)31-14-4-3-12(20(21)24)16(11)17(10)14/h1-4,7-8,22H,5-6H2,(H,25,26,27)(H,28,29,30) |
InChI Key |
CPAHWCXCAXMVFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C(O4)C(=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)C(=O)N(C2=O)CCO |
Origin of Product |
United States |
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